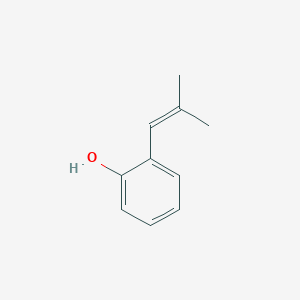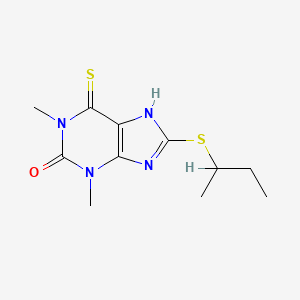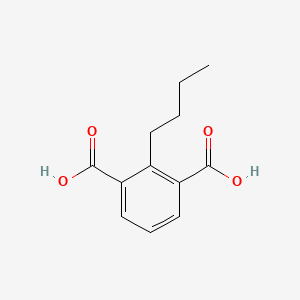
2-Butylbenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids These compounds contain two carboxyl groups (-COOH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbenzene-1,3-dicarboxylic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms 2-butylbenzene, which is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxyl groups.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Butylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 2-butylterephthalic acid.
Reduction: Formation of 2-butylbenzene-1,3-dimethanol.
Substitution: Formation of halogenated derivatives like 2-butyl-5-bromobenzene-1,3-dicarboxylic acid.
Scientific Research Applications
2-Butylbenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylbenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The butyl group can also influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid.
Isophthalic acid: 1,3-benzenedicarboxylic acid.
Terephthalic acid: 1,4-benzenedicarboxylic acid.
Uniqueness
2-Butylbenzene-1,3-dicarboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to other dicarboxylic acids
Properties
CAS No. |
5293-56-1 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-butylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-5-8-9(11(13)14)6-4-7-10(8)12(15)16/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
XBVFRINUJXHFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




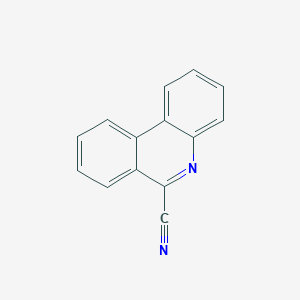
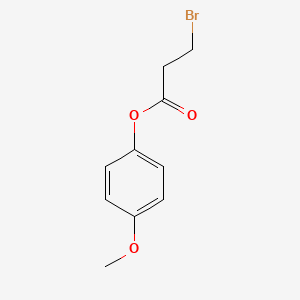
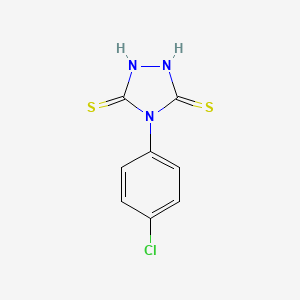
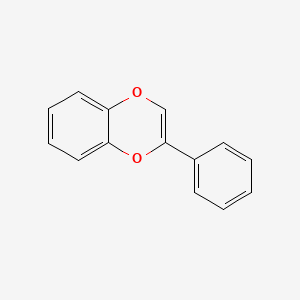
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
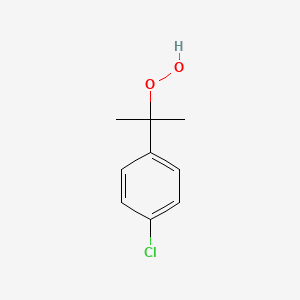

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
